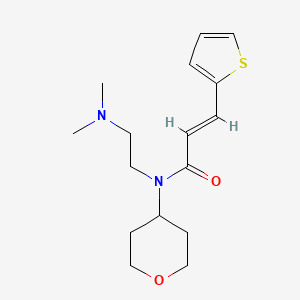

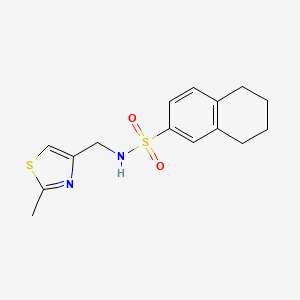

![molecular formula C7H8N4O B2593581 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile CAS No. 1510337-54-8](/img/structure/B2593581.png)

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile” is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.17 . It is also known as "2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . The predicted boiling point is 526.3±50.0 °C .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Oxazines and Related Compounds 1,2-Oxazines, including 1,2-benzoxazines and related compounds, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are prepared by cyclizing 3-acyl-1-nitrosopent-1-en-4-ones (or their oximino tautomers) with urea in boiling methanol or ethanol. The synthesis and general reactions of oxazines are significant, and their use as chiral synthons is highlighted. These compounds also play a role in the reduction of 1, 2-oxazines derivatives, potentially involving 1,2-oxazanes as intermediates in certain reactions (Sainsbury).

Reactions with Arylmethylidenefuranones Arylmethylidene derivatives of 3H-furan-2-ones exhibit a range of reactions with various nucleophilic agents, resulting in a diverse array of compounds like amides, pyrrolones, benzofurans, furopyridines, phenanthrenes, pyrosolinones, pyridazinones, oxazines, thiadiazoles, and triazolediazepinones. The reaction outcomes depend on the initial reagents' structure, nucleophilic agent strength, and reaction conditions (Kamneva et al., 2018).

Biological and Medicinal Applications

Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have shown promise in antitumor activities. Compounds with bis(2-chloroethyl)amino derivatives of imidazole and 4(5)-aminoimidazol-5(4)-carboxamide are of particular interest for developing new antitumor drugs and compounds with different biological properties (Iradyan et al., 2009).

Antimicrobial Activities of Imidazole Imidazole, a heterocyclic compound, is utilized by pharmaceutical industries to manufacture antifungal drugs like ketoconazole and clotrimazole, and by pesticide industries in synthesizing some pesticides and insecticides. It's suggested that more imidazole derivatives should be synthesized to inhibit the growth of new strains of organisms, indicating its significance in combating microbial resistance (2022).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry Imidazo[1,2-b]pyridazine is a heterocyclic nucleus providing various bioactive molecules, including kinase inhibitor ponatinib. Its structure-activity relationships (SAR) are vital in exploring new therapeutic applications, highlighting its significance in medicinal chemistry (Garrido et al., 2021).

Synthesis and Properties of 4-Phosphorylated Derivatives of 1,3-Azoles 4-Phosphorylated derivatives of 1,3-azoles (oxazoles, thiazoles, selenazoles, imidazoles) exhibit significant chemical and biological properties. Their synthesis and the study of their biological properties, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities, underscore the importance of these derivatives in scientific research and potential therapeutic applications (Abdurakhmanova et al., 2018).

特性

IUPAC Name |

2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFEZXFHMXLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC(=C(N21)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593498.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)

![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2593517.png)